molecular formula C19H15N3OS B2501430 4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile CAS No. 860649-61-2

4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile

Cat. No. B2501430
M. Wt: 333.41
InChI Key: IGLLWSDXUQFYMI-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and major uses.



Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield. It may also discuss the challenges and advantages of the synthesis process.



Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be studied using various spectroscopic methods like NMR, IR, UV-Vis, etc.



Chemical Reactions Analysis

This involves the study of how the compound reacts with other compounds. It includes the study of its reactivity, stability, and the conditions under which it undergoes chemical change.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties, such as melting point, boiling point, solubility, density, molar mass, and chemical stability.


Scientific Research Applications

Structural Characterization and Inhibition Potential

One study provides a detailed structural analysis of 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives and investigates their potential as dihydrofolate reductase inhibitors. The compounds exhibit an L-shaped conformation, and one specifically crystallizes with a water molecule. Energy frameworks, Hirshfeld surface analysis, and molecular docking simulations suggest potential inhibitory activity against the human DHFR enzyme (Al-Wahaibi et al., 2021).

Spectroscopic Investigation and Chemotherapeutic Potential

Another study conducts a comprehensive spectroscopic analysis of a pyrimidine-5-carbonitrile derivative, highlighting its structural geometry, vibrational frequencies, and molecular interactions. The study suggests that the compound might exhibit anti-diabetic properties due to its inhibitory activity against GPb (Alzoman et al., 2015).

Cytotoxic Activity and Structural Analysis

Research into 4-thiopyrimidine derivatives reveals insights into their cytotoxicity against various cell lines, including cancer and normal cell lines. X-ray diffraction and spectroscopic methods are used for structural characterization. The presence of specific functional groups in the compounds influences their cytotoxicity, offering valuable insights into structure-activity relationships (Stolarczyk et al., 2018).

Synthesis and Liquid Crystal Properties

Research on pyrimidinecarboxylic acids derivatives demonstrates their liquid crystal properties. The presence of different substituents influences the phase transition temperatures and the type of liquid crystalline phases exhibited by these compounds. This study provides insights into the structural factors affecting the liquid crystal properties of these derivatives (Mikhaleva, 2003).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves a discussion of the potential applications of the compound and areas for future research.


properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-13-7-9-14(10-8-13)12-24-19-21-17(15-5-3-2-4-6-15)16(11-20)18(23)22-19/h2-10H,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLLWSDXUQFYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile

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